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Formaldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147580
CAS No.: 259824-50-5
M. Wt: 213.17
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Description

Contextualization of Carbonyl Compound Derivatization in Chemical Analysis

In analytical chemistry, direct analysis of certain compounds can be challenging due to their inherent physical and chemical properties. Carbonyl compounds, a class that includes aldehydes and ketones, often present such difficulties. Issues such as low volatility, poor thermal stability for gas chromatography (GC), or the lack of a strong chromophore for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC) can hinder accurate quantification. csus.edulibretexts.org To overcome these limitations, a process known as derivatization is employed. libretexts.org Derivatization involves chemically modifying a compound to produce a new derivative with properties that are more suitable for the chosen analytical method. csus.edulibretexts.org This alteration can enhance detector response, improve chromatographic separation, and increase the stability of the analyte during analysis. csus.edu For carbonyl compounds specifically, derivatization is a crucial step in many standardized analytical protocols for their determination in various environmental and industrial samples. epa.govfishersci.com

Fundamental Principles and Role of 2,4-Dinitrophenylhydrazine (B122626) (DNPH) in Chemical Derivatization

Among the various reagents used for carbonyl derivatization, 2,4-dinitrophenylhydrazine (DNPH) is one of the most widely utilized. libretexts.orgnih.gov The reaction mechanism involves the nucleophilic addition of the amine group of DNPH to the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgresearchgate.net This is followed by the elimination of a water molecule, resulting in the formation of a stable product called a 2,4-dinitrophenylhydrazone. wikipedia.orgresearchgate.net

This reaction, often catalyzed by acid, is highly effective for several reasons. fishersci.comresearchgate.net Firstly, the resulting hydrazone derivatives are typically solid, crystalline compounds with characteristic melting points, which can aid in identification. wikipedia.orgijsrst.com Secondly, and crucially for quantitative analysis by HPLC, the DNPH moiety introduces two nitro groups, which act as a potent chromophore. csus.edu This allows the derivatives to be detected with high sensitivity by UV-Vis detectors at wavelengths around 360 nm. epa.gov DNPH is selective for aldehydes and ketones and does not react with other carbonyl-containing functional groups like carboxylic acids or esters, adding to its utility. wikipedia.org This derivatization strategy forms the basis of numerous regulatory methods, including those established by the U.S. Environmental Protection Agency (EPA) for analyzing carbonyls in air, water, and soil. epa.govfishersci.com

Significance and Advantages of Stable Isotope Labeled Analogs in Quantitative Analytical Methodologies

For the most accurate and precise quantitative analysis, particularly when using highly sensitive techniques like mass spectrometry (MS), an internal standard is required. scioninstruments.com An internal standard is a compound of known concentration added to a sample to correct for variability during the entire analytical process, including sample preparation, extraction, and instrumental analysis. scioninstruments.com The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. scioninstruments.comnih.gov

SIL standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.comclearsynth.com Deuterated standards, containing deuterium instead of protium (B1232500) (the common hydrogen isotope), are frequently used. clearsynth.comlumiprobe.com The key advantage of a SIL internal standard is that it is chemically almost identical to the analyte. scispace.com It therefore exhibits nearly the same behavior in terms of extraction recovery, derivatization efficiency, and chromatographic retention time. chromforum.org However, because of its greater mass, it is easily distinguished from the native analyte by a mass spectrometer. scioninstruments.comchromforum.org By comparing the signal intensity of the analyte to that of the known amount of the co-eluting SIL internal standard, analysts can compensate for signal suppression or enhancement caused by other components in the sample (matrix effects) and achieve highly reliable quantification. nih.govclearsynth.com

Overview of the Specific Research Focus on Formaldehyde (B43269) 2,4-Dinitrophenylhydrazone-d3 in Scientific Investigations

Formaldehyde 2,4-dinitrophenylhydrazone-d3 represents the convergence of the principles discussed above. It is the specific derivative formed from the reaction of DNPH with deuterated formaldehyde (formaldehyde-d2), which is then used as an internal standard. Alternatively, it can be synthesized directly and used as a standard for isotope dilution mass spectrometry. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. Specifically, the two hydrogens on the original formaldehyde molecule and the hydrogen on the hydrazine (B178648) nitrogen that participates in the condensation are deuterated. scbt.com

This compound is specifically designed for the precise quantification of formaldehyde. nim.ac.cn In a typical analysis, a sample containing unknown amounts of formaldehyde is spiked with a known quantity of deuterated formaldehyde. Both the native and deuterated formaldehyde are then derivatized with DNPH. The resulting mixture, containing both native Formaldehyde 2,4-dinitrophenylhydrazone and this compound, is analyzed by a method such as HPLC-MS. The mass spectrometer can differentiate between the two forms based on their mass difference, allowing the d3-variant to serve as a perfect internal standard for the accurate measurement of formaldehyde. medchemexpress.com This approach is critical for monitoring trace levels of formaldehyde, a significant environmental pollutant, in various matrices. nim.ac.cn

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 259824-50-5 scbt.com
Chemical Formula C₇H₃D₃N₄O₄ scbt.com
Molecular Weight 213.17 scbt.com
Synonyms Formaldehyde 2-(2,4-Dinitrophenyl)hydrazone-d3, Methanal 2,4-Dinitrophenylhydrazone-d3 scbt.com
Primary Application Isotope-labeled internal standard for quantitative analysis medchemexpress.com

Table 2: Physicochemical Properties of Related Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
Formaldehyde CH₂O30.0350-00-0 epa.gov
2,4-Dinitrophenylhydrazine (DNPH) C₆H₆N₄O₄198.14119-26-6 wikipedia.org
Formaldehyde 2,4-Dinitrophenylhydrazone C₇H₆N₄O₄210.151081-15-8 nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇H₃D₃N₄O₄ B1147580 Formaldehyde 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3,5-trideuterio-N-(methylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLSLWCHGLSML-COQLVEBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])N([2H])N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies

Synthetic Pathways for Formaldehyde (B43269) 2,4-Dinitrophenylhydrazone-d3

The synthesis of Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is achieved through the condensation reaction of a deuterated 2,4-dinitrophenylhydrazine (B122626) precursor with non-deuterated formaldehyde. The defining feature of this isotopologue is the presence of three deuterium (B1214612) atoms on the aromatic ring of the 2,4-dinitrophenylhydrazine moiety.

Precursor Compounds and Reaction Condition Optimization

Synthesis of 2,4-Dinitrophenylhydrazine-3,5,6-d3:

A plausible synthetic route to 2,4-dinitrophenylhydrazine-3,5,6-d3 involves a two-step process starting from a deuterated benzene derivative:

Nitration of a Deuterated Precursor: The synthesis can commence with the nitration of 1-chloro-2,4-dinitrobenzene-3,5,6-d3. This deuterated starting material is commercially available, simplifying the initial steps. The nitration of chlorobenzene derivatives is a well-established industrial process, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to ensure the desired dinitration and to minimize the formation of unwanted isomers.

Reaction with Hydrazine (B178648): The resulting 1-chloro-2,4-dinitrobenzene-3,5,6-d3 is then reacted with hydrazine hydrate (N₂H₄·H₂O) or hydrazine sulfate in a suitable solvent, such as ethanol. This is a nucleophilic aromatic substitution reaction where the hydrazine displaces the chloride ion to form the desired 2,4-dinitrophenylhydrazine-3,5,6-d3.

Reaction of 2,4-Dinitrophenylhydrazine-3,5,6-d3 with Formaldehyde:

Once the deuterated hydrazine is obtained, it is reacted with formaldehyde in an acidic medium to form the target molecule, this compound. This is a classic condensation reaction.

Optimization of the reaction conditions for the formation of dinitrophenylhydrazones is critical for achieving high yields and purity. Key parameters that are often optimized include:

Acidity (pH): The reaction is acid-catalyzed. A pH of around 2 has been found to be optimal for the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine.

Reaction Time: A reaction time of approximately 30 minutes is generally sufficient for the complete derivatization of formaldehyde.

Solvent: The reaction is typically carried out in a solvent such as methanol or ethanol, in which both the hydrazine reagent and the carbonyl compound are soluble.

Temperature: The reaction is often performed at room temperature or with gentle heating to increase the reaction rate.

Table 1: Precursor Compounds for the Synthesis of this compound

Compound NameChemical FormulaRole in Synthesis
1-Chloro-2,4-dinitrobenzene-3,5,6-d3C₆D₃HClN₂O₄Deuterated starting material
Hydrazine HydrateN₂H₄·H₂OReagent for hydrazine formation
FormaldehydeCH₂OCarbonyl compound
Sulfuric AcidH₂SO₄Catalyst for nitration and condensation
Nitric AcidHNO₃Nitrating agent

Deuterium Incorporation Mechanisms and Regioselectivity

The deuterium atoms in this compound are introduced into the molecule via the synthesis of the deuterated precursor, 2,4-dinitrophenylhydrazine-3,5,6-d3. The regioselectivity of the deuterium labeling is therefore determined during the synthesis of this precursor.

The most direct method to achieve the specific labeling pattern is to start with a precursor that already contains deuterium atoms at the desired positions. In this case, the use of commercially available 1-chloro-2,4-dinitrobenzene-3,5,6-d3 ensures that the deuterium atoms are located at the 3, 5, and 6 positions of the phenyl ring.

Alternative methods for deuterium incorporation into aromatic rings include acid-catalyzed hydrogen-deuterium (H/D) exchange. Aromatic protons can undergo exchange with a deuterium source, such as deuterated sulfuric acid (D₂SO₄) or D₂O, under acidic conditions. The positions on the aromatic ring that are most susceptible to this exchange are influenced by the electronic effects of the substituents. For 1-chloro-2,4-dinitrobenzene, the strong electron-withdrawing nature of the nitro groups deactivates the ring towards electrophilic substitution, which is the mechanism for acid-catalyzed H/D exchange. Therefore, direct H/D exchange on non-deuterated 1-chloro-2,4-dinitrobenzene to achieve the desired d3-labeling pattern would be challenging and likely require harsh conditions, making the use of a pre-labeled starting material the more practical approach.

Methodologies for Assessment of Isotopic Purity and Deuterium Enrichment

The determination of isotopic purity and the degree of deuterium enrichment are critical quality control steps in the synthesis of isotopically labeled compounds. The primary techniques used for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopologues, the number and percentage of deuterium atoms can be accurately determined.

For this compound, the mass spectrum would show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart. The difference in mass will correspond to the number of deuterium atoms. The relative intensities of the peaks for the d0, d1, d2, and d3 species can be used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are invaluable for confirming the positions of the deuterium atoms and assessing isotopic purity.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 3, 5, and 6 positions of the phenyl ring would be absent or significantly reduced in intensity. The integration of the remaining proton signals can be compared to the integration of the signals from the non-deuterated standard to quantify the degree of deuteration at specific sites.

²H NMR: A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium atoms have been incorporated, providing direct evidence of the labeling sites.

Strategies for Enhancing Synthetic Yield and Chemical Purity

Maximizing the yield and ensuring the high chemical purity of the final product are key objectives in any synthetic procedure. For this compound, several strategies can be employed.

Enhancing Synthetic Yield:

Optimization of Reaction Conditions: As discussed in section 2.1.1, systematically optimizing parameters such as temperature, reaction time, pH, and reactant stoichiometry can significantly improve the yield of the condensation reaction.

Use of Excess Reagent: Employing a slight excess of one of the reactants, typically the less expensive or more readily available one (in this case, formaldehyde), can help drive the reaction to completion.

Efficient Product Isolation: The product, a dinitrophenylhydrazone, is typically a solid precipitate. Ensuring complete precipitation and efficient collection through filtration will maximize the isolated yield.

Enhancing Chemical Purity:

Purification of Precursors: Using highly pure starting materials, particularly the 2,4-dinitrophenylhydrazine-3,5,6-d3, is essential to avoid the introduction of impurities into the final product.

Recrystallization: Recrystallization is the most common and effective method for purifying solid organic compounds like dinitrophenylhydrazones. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.

Chromatography: While less common for the bulk purification of dinitrophenylhydrazones, chromatographic techniques such as column chromatography can be used to separate the desired product from any unreacted starting materials or side products, especially for achieving very high purity.

Washing: Thoroughly washing the filtered product with appropriate solvents can remove residual starting materials and soluble impurities.

Table 2: Summary of Analytical and Purification Techniques

TechniqueApplication
High-Resolution Mass Spectrometry (HRMS)Determination of isotopic enrichment and molecular weight
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of deuterium labeling positions and isotopic purity
RecrystallizationPrimary method for purification of the final product
Column ChromatographyAlternative purification method for high purity applications

Advanced Spectroscopic and Chromatographic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium (B1214612) Location Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Formaldehyde (B43269) 2,4-dinitrophenylhydrazone-d3, a suite of NMR experiments, including ¹H, ¹³C, and ²H NMR, provides comprehensive information regarding the proton environment, the carbon skeleton, and the specific sites of deuterium incorporation.

The ¹H NMR spectrum of Formaldehyde 2,4-dinitrophenylhydrazone-d3 provides direct evidence for the location of the deuterium labels. The IUPAC name for this compound is 2,3,5-trideuterio-N-(methylideneamino)-4,6-dinitroaniline. lgcstandards.com This indicates that the deuterium atoms have replaced the hydrogen atoms at positions 3 and 5 of the aromatic ring, as well as one other position on the ring. In contrast, the non-deuterated analogue exhibits signals for three aromatic protons. scirp.org

The expected ¹H NMR spectrum of the d3-labeled compound would show significant alterations in the aromatic region compared to the unlabeled standard. Specifically, the signals corresponding to the protons at the deuterated positions would be absent. The remaining proton on the aromatic ring would likely appear as a singlet, its multiplicity simplified due to the absence of adjacent protons. The characteristic signals for the non-deuterated parts of the molecule remain, including the protons of the methylidene group (CH2) and the amine proton (NH). The identity of similar non-deuterated hydrazone compounds is routinely confirmed by ¹H-NMR. adipogen.com

Expected ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic-H ~8.9-9.1 Singlet The original signals for H-3 and H-5 are absent due to deuteration. scirp.org
NH ~10.8-11.2 Singlet (broad) Position can be exchangeable with D₂O. scirp.org

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. For this compound, the spectrum would display signals for all seven carbon atoms in the structure. A key feature in the ¹³C NMR spectrum of this deuterated compound is the effect of the deuterium atoms on the signals of the carbons to which they are attached (C-3, and C-5, and one other aromatic carbon).

These deuterated carbon signals are expected to appear as multiplets due to one-bond carbon-deuterium (¹J C-D) coupling. Furthermore, these signals will likely be broader and have significantly lower intensity compared to the protonated carbon signals. The signals for the non-deuterated carbons, including the methylidene carbon and the carbons of the dinitrophenyl ring that are not bonded to deuterium, will appear as sharp singlets under standard proton-decoupled conditions. Isotopic analysis using ¹³C has been explored for carbonyl derivatives, though typically through mass spectrometry rather than NMR. nih.gov

Expected ¹³C NMR Spectral Features for this compound

Carbon Expected Appearance Reason
C-2, C-3, C-5 Multiplet, low intensity One-bond C-D coupling and nuclear Overhauser effect.
C-1, C-4, C-6 Singlet Standard appearance for quaternary and CH carbons.

Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium nuclei within a molecule. This technique is instrumental in confirming the precise locations of isotopic labeling and assessing the isotopic purity of this compound. medchemexpress.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a core technique for confirming the molecular weight and investigating the structural integrity of molecules through fragmentation analysis. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly useful. researchgate.net

ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it well-suited for DNPH derivatives. nsf.gov It can be operated in both positive and negative ion modes to provide complementary information.

In negative ion mode, ESI-MS analysis of formaldehyde-DNPH derivatives typically yields an abundant deprotonated molecule [M-H]⁻. longdom.orgnsf.gov For this compound (molecular weight 213.17 g/mol ), the expected [M-H]⁻ ion would be observed at m/z 212. lgcstandards.com The high sensitivity of this mode is advantageous for quantitative analysis. nsf.gov Fragmentation can occur even with soft ionization due to the electron-withdrawing nature of the two nitro groups, which destabilizes the molecule. longdom.org A common fragment observed in the negative ion spectra of DNPH derivatives is the loss of a neutral NO molecule (30 Da). longdom.org

In positive ion mode, the protonated molecule [M+H]⁺ is formed, which for the d3-derivative would be at m/z 214. A highly characteristic fragmentation pathway for DNPH-derivatized carbonyls in positive ESI-MS is the neutral loss of a hydroxyl radical (•OH, 17 Da). nih.gov This specific loss is often used as a diagnostic tool in screening methods to trigger further fragmentation (MS³), which can confirm the presence of the dinitrophenylhydrazone structure. nih.gov

APCI is another soft ionization technique that is effective for analyzing less polar compounds than ESI and is commonly coupled with liquid chromatography for the analysis of DNPH derivatives. researchgate.netlcms.cz

Similar to ESI, APCI in the negative ion mode is highly effective for DNPH derivatives, consistently producing the deprotonated molecule [M-H]⁻ as the base peak. lcms.czresearchgate.net For this compound, this would be the ion at m/z 212. The robustness of this ionization process makes negative mode APCI-MS an excellent tool for the reliable identification and quantification of this compound. researchgate.net While the [M-H]⁻ ion is dominant, MS/MS studies show that extensive fragmentation can be induced to aid in structural elucidation. researchgate.net The use of stable isotope-labeled standards, such as d2-Formaldehyde-2,4-dinitrophenylhydrazone, with APCI-MS has been demonstrated for the selective determination of formaldehyde in air samples. researchgate.net

Tandem Mass Spectrometry (MS/MS and MSⁿ) for Substructure Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules, including isotopically labeled compounds like this compound. In this process, the derivatized molecule is ionized, and its protonated precursor ion, [M+H]⁺, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint.

For DNPH-derivatized carbonyls, analysis in positive ionization mode is particularly informative. nih.gov A characteristic fragmentation pathway for these compounds involves the neutral loss of a hydroxyl radical (•OH) from the dinitrophenylhydrazone moiety. nih.gov This specific loss is used as a diagnostic tool to trigger further fragmentation (MS³), which helps to confirm the identity of the compound class. nih.gov The MS² spectrum of the protonated d3-formaldehyde derivative (C₇H₃D₃N₄O₄, molecular weight approx. 213.17) would show a base peak corresponding to the loss of this hydroxyl radical.

Subsequent MS³ fragmentation of the [M+H-•OH]⁺ ion yields highly specific fragment ions that confirm the presence of the DNPH substructure. Key fragment ions observed in the MS³ spectra include those at approximately m/z 164.03 and m/z 78.03. nih.gov The presence of these ions confirms that the analyzed compound is indeed a DNPH-derivatized species. nih.gov The initial mass of the precursor ion, combined with these characteristic fragments, allows for unambiguous substructure confirmation of this compound. While negative ionization mode can also be used, it often results in more extensive fragmentation, which can be more complex to interpret. nih.govresearchgate.netlongdom.org

Table 1: Characteristic MS/MS Fragmentation Ions for this compound (Positive Ion Mode) This table is interactive. You can sort and filter the data.

Precursor Ion (m/z) Fragmentation Stage Characteristic Fragment Ion (m/z) Description Reference
~214.07 ([M+H]⁺) MS² ~197.07 Loss of hydroxyl radical (•OH) from the DNPH moiety. nih.gov
~197.07 MS³ ~164.03 Confirmatory fragment of the DNPH substructure. nih.gov

Isotope Abundance Ratio Measurements for Quantitative Verification

This compound is frequently employed as an internal standard in quantitative mass spectrometry-based assays. nih.gov The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled analogue of the analyte to the sample. Because the labeled standard (d3-derivative) and the native analyte (d0-derivative) are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation.

During mass spectrometric analysis, the instrument distinguishes between the native compound and the deuterated internal standard based on their mass-to-charge ratio difference of 3 Da. By measuring the ratio of the signal intensity of the native analyte to the signal intensity of the d3-labeled standard, precise and accurate quantification can be achieved. nih.gov This ratio corrects for any analyte loss during sample workup and variations in instrument response, thereby improving the reliability of the measurement. nih.gov

A common strategy involves derivatizing a sample containing the analyte of interest (e.g., formaldehyde) with unlabeled (d0) 2,4-Dinitrophenylhydrazine (B122626), while a separate standard or a post-exposure sample is derivatized with d3-2,4-Dinitrophenylhydrazine. nih.gov The two are then mixed, often in a 1:1 ratio, and analyzed by LC-MS. The ratio of the integrated peak areas of the d0- and d3-DNPH-labeled products is used to determine the relative or absolute concentration of the analyte. nih.gov For high-precision measurements, it is important to account for any potential isotopic "cross-talk," where natural isotopes of the analyte might contribute to the signal of the internal standard, though this is less pronounced with a 3 Da mass difference. nih.gov

Chromatographic Techniques for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection for Purity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most common method for determining the purity of this compound. nih.govepa.govlgcstandards.com The technique separates the main compound from impurities, such as unreacted 2,4-dinitrophenylhydrazine and byproducts from the synthesis. epa.gov

A reversed-phase HPLC method is typically employed. The separation is usually performed on a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile. nih.govsigmaaldrich.com The components are separated based on their hydrophobicity; the highly polar, unreacted DNPH elutes before the more nonpolar hydrazone derivatives. uc.edu Formaldehyde-DNPH is one of the most polar derivatives and thus has a relatively short retention time compared to other aldehyde-DNPH compounds. sigmaaldrich.com

Detection is performed by monitoring the column effluent at the wavelength of maximum absorbance (λmax) for the DNPH derivative, which is typically around 360 nm. nih.govresearchgate.net The purity of the this compound sample is determined by integrating the area of its chromatographic peak and comparing it to the total area of all observed peaks. Commercial standards often specify a purity of greater than 95% as determined by HPLC. lgcstandards.com

Table 2: Typical HPLC-UV Parameters for Purity Analysis This table is interactive. You can sort and filter the data.

Parameter Condition Description Reference
Column C8 or C18 (e.g., 150 mm x 4.6 mm, 3 µm) Reversed-phase column provides good separation of nonpolar to moderately polar compounds. nih.govsigmaaldrich.com
Mobile Phase Water/Acetonitrile gradient or isocratic mixture (e.g., 55:45 v/v) A common solvent system for separating DNPH derivatives. nih.gov
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns. nih.gov
Column Temperature 30 °C Controlled temperature ensures reproducible retention times. nih.govsigmaaldrich.com
Detection Wavelength 360 nm The λmax for DNPH derivatives, providing maximum sensitivity. nih.govhitachi-hightech.com
Injection Volume 15 µL A typical volume for analytical HPLC. nih.gov

Gas Chromatography (GC) Considerations for Thermal Behavior and Volatility

While HPLC is the predominant method, Gas Chromatography (GC) can also be used for the analysis of Formaldehyde 2,4-Dinitrophenylhydrazone. shimadzu.comnih.gov The viability of this technique indicates that the compound possesses sufficient volatility and thermal stability to pass through the GC system without significant degradation.

For GC analysis, the derivatized sample is injected into a heated port (typically 250-280 °C) where it is vaporized. shimadzu.com The gaseous analytes are then separated on a capillary column (e.g., SH-1) as they are carried by an inert gas like helium. shimadzu.com The successful elution of the compound from the column, which is heated to temperatures as high as 260 °C, confirms its thermal stability under these conditions. shimadzu.com

Detection can be accomplished using a Flame Ionization Detector (FID), although its sensitivity for the DNPH derivative may be limited. shimadzu.com A more selective option is a Thermionic Specific Detector (TSD), which is highly sensitive to the nitrogen atoms in the molecule, thereby reducing interferences from other co-eluting compounds. capes.gov.br The use of GC is less common than HPLC, in part because the high molecular weight and polar nature of the DNPH derivatives make them ideally suited for LC analysis.

Table 3: Representative Gas Chromatography (GC) Conditions This table is interactive. You can sort and filter the data.

Parameter Condition Description Reference
Injection Mode Split (e.g., 1:30) Reduces the amount of sample reaching the column to prevent overload. shimadzu.com
Injection Temperature 280 °C Ensures rapid vaporization of the analyte. shimadzu.com
Column SH-1 (30 m x 0.32 mm I.D., 1.00 µm) A common nonpolar capillary column. shimadzu.com
Carrier Gas Helium (He) Inert gas to transport the analyte through the column. shimadzu.com
Oven Program Isothermal at 240 °C or ramped to 260 °C The high temperature indicates the thermal stability of the analyte. shimadzu.com
Detector FID or TSD FID is a general detector; TSD is specific for nitrogen-containing compounds. shimadzu.comcapes.gov.br

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the characteristic functional groups present in this compound, confirming its molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of the compound displays a series of absorption bands corresponding to the vibrations of its specific chemical bonds. nist.gov Key characteristic absorptions include:

N-H Stretch: A band in the region of 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H group in the hydrazone linkage.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.

C=N Stretch: The stretching of the imine (C=N) bond of the hydrazone typically appears in the 1600-1650 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range are due to the carbon-carbon double bond stretching within the phenyl ring.

Nitro Group (N-O) Stretches: Strong, distinct absorptions for the asymmetric and symmetric stretching of the two nitro (NO₂) groups are found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-D Stretch: A crucial feature for this specific isotopologue would be the C-D stretching vibrations from the deuterated methylene (B1212753) group (-CD₂-). These bands are expected to appear at a significantly lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretches (2850-2960 cm⁻¹), providing clear evidence of deuteration.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds. Expected prominent Raman signals would include the symmetric stretching of the nitro groups and the breathing modes of the aromatic ring.

Table 4: Characteristic Vibrational Frequencies for Functional Group Identification This table is interactive. You can sort and filter the data.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Spectroscopy Method Reference
N-H Stretch 3300 - 3400 IR nist.gov
Aromatic C-H Stretch > 3000 IR, Raman nist.gov
C-D Stretch 2100 - 2250 IR, Raman Inferred
C=N (Imine) Stretch 1600 - 1650 IR, Raman nist.gov
Aromatic C=C Stretch 1450 - 1600 IR, Raman nist.gov
NO₂ (Nitro) Asymmetric Stretch 1500 - 1550 IR nist.gov

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Formaldehyde 2,4-Dinitrophenylhydrazone
2,4-Dinitrophenylhydrazine
Formaldehyde
Acetonitrile
Helium

Analytical Methodologies Employing Formaldehyde 2,4 Dinitrophenylhydrazone D3 As an Internal Standard

Development and Optimization of Quantitative Analytical Methods for Formaldehyde (B43269)

The quantification of formaldehyde is crucial in environmental monitoring, occupational safety, and quality control of various consumer products. The use of d3-FA-DNPH as an internal standard has been pivotal in the development of robust and sensitive analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Formaldehyde Analysis

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While the direct analysis of formaldehyde by GC is challenging due to its high polarity and reactivity, derivatization with DNPH yields a more stable and less polar product, formaldehyde 2,4-dinitrophenylhydrazone, which is more suitable for GC analysis. gcms.cznih.gov

The use of d3-FA-DNPH as an internal standard in GC-MS analysis allows for accurate quantification through isotope dilution. service.gov.uk The internal standard is added to the sample extract prior to injection into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to both the native formaldehyde-DNPH derivative and the deuterated internal standard. For instance, the molecular ion for the native compound (FA-DNPH) is m/z 210, while for the d3-labeled internal standard (d3-FA-DNPH), it is m/z 213. service.gov.uk By comparing the peak area ratio of the analyte to the internal standard, a precise concentration of formaldehyde in the original sample can be determined.

A study on the analysis of formaldehyde in food-simulant extracts of melamine-ware successfully employed d3-FA-DNPH as an internal standard for a GC-MS method. service.gov.uk The researchers noted that while there were initial challenges with hydrogen-deuterium exchange (HDX), optimization of the methodology, particularly through a neutralization step in the sample preparation, led to the successful use of d3-FA-DNPH as a reliable internal standard. service.gov.uk The linearity and repeatability of the calibration curves, both in solvent and matrix, demonstrated the effectiveness of this approach. service.gov.uk

Table 1: Example of GC-MS Parameters for Formaldehyde-DNPH Analysis

ParameterValue
Column Varies depending on application, typically a non-polar or medium-polarity column
Injector Temperature 250 - 275 °C chromforum.org
Carrier Gas Helium
Oven Temperature Program Ramped, e.g., initial hold at a lower temperature followed by a ramp to a higher temperature
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM) of characteristic ions for native and deuterated derivatives

This table is a generalized representation based on common practices in GC-MS analysis of DNPH derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Formaldehyde Analysis

Liquid chromatography-mass spectrometry, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), offers high selectivity and sensitivity for the analysis of formaldehyde-DNPH derivatives. jasco-global.com This technique is especially advantageous for complex matrices as it minimizes interferences. lcms.cz The use of d3-FA-DNPH as an internal standard is crucial for achieving accurate and precise quantification in LC-MS/MS methods. service.gov.uk

In a typical LC-MS/MS workflow, the sample extract, spiked with d3-FA-DNPH, is injected into the liquid chromatograph. The components are separated on a reversed-phase column, and the eluent is introduced into the mass spectrometer. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity. A specific precursor ion for the analyte and the internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method significantly reduces background noise and improves detection limits.

A UK government report on method development for formaldehyde analysis in food simulants detailed the use of isotopically labeled formaldehyde 2,4-diphenylhydrazone-3,5,6-d3 as an internal standard for LC-MS/MS. service.gov.uk The study highlighted the importance of optimizing sample preparation to prevent issues such as hydrogen-deuterium exchange, which could affect the reliability of the internal standard. Once optimized, d3-FA-DNPH proved to be a good internal standard, as evidenced by the linearity and repeatability of the results. service.gov.uk LC-MS/MS methods using DNPH derivatization have been successfully applied to the analysis of formaldehyde in various matrices, including tap water. jasco-global.com

Table 2: Illustrative LC-MS/MS Parameters for Formaldehyde-DNPH Analysis

ParameterValue
Column Reversed-phase C18 column
Mobile Phase Gradient of acetonitrile and water
Flow Rate 0.2 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode lcms.cz
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for both native and d3-labeled derivatives

This table provides a general overview of typical LC-MS/MS conditions for this type of analysis.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection in Formaldehyde Determination

High-performance liquid chromatography with ultraviolet/visible (UV/Vis) detection is the most common and widely established method for the determination of formaldehyde as its DNPH derivative. nih.govresearchgate.net The formaldehyde-DNPH product has a strong absorbance maximum at approximately 360 nm, allowing for sensitive detection. nih.gov This method is employed in various official protocols for monitoring formaldehyde in air, water, and consumer products. shimadzu.comhitachi-hightech.com

While HPLC-UV does not inherently distinguish between the deuterated and non-deuterated forms of the formaldehyde-DNPH derivative, d3-FA-DNPH can still be used as an internal standard if the analytical run includes a subsequent mass spectrometric detection. However, in a standalone HPLC-UV analysis, other compounds are typically used as internal standards. The primary role of d3-FA-DNPH is in isotope dilution mass spectrometry.

The HPLC method involves separating the formaldehyde-DNPH derivative from unreacted DNPH and other carbonyl-DNPH derivatives on a reversed-phase column, typically a C8 or C18 column. nih.gov The mobile phase usually consists of a mixture of water and acetonitrile. nih.gov The method's robustness and linearity have been validated in numerous studies for a wide range of concentrations. nih.gov

Table 3: Typical HPLC-UV Conditions for Formaldehyde-DNPH Analysis

ParameterValue
Column Reversed-phase C8 or C18, e.g., 150 mm x 4.6 mm, 3 µm particle size nih.gov
Mobile Phase Isocratic or gradient mixture of water and acetonitrile (e.g., 55:45, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature Controlled, e.g., 30 °C nih.gov
Injection Volume 15 µL nih.gov
Detection Wavelength 360 nm nih.gov
Retention Time Approximately 6.4 minutes for the formaldehyde-DNPH product under specific conditions nih.gov

The values in this table are based on a published and validated HPLC-UV method. nih.gov

Sample Collection and Pre-analytical Derivatization Protocols

The accuracy of formaldehyde measurement heavily relies on proper sample collection and preparation. The derivatization with DNPH is a key step in this process.

Air Sampling Techniques (Active and Passive) for Formaldehyde Collection

For air analysis, formaldehyde is typically collected using sorbent tubes or cartridges coated with an acidified DNPH solution. hitachi-hightech.com This method allows for the simultaneous collection and derivatization of formaldehyde.

Active Sampling: In active sampling, a known volume of air is drawn through a DNPH-coated silica (B1680970) gel cartridge using a pump. hitachi-hightech.com The flow rate and sampling time are carefully controlled to determine the total volume of air sampled. This is a common approach for occupational and environmental air monitoring.

Passive Sampling: Passive samplers for formaldehyde also utilize DNPH-impregnated filters or sorbents. These devices collect formaldehyde from the air via diffusion, without the need for a pump. The sampling rate is determined by the geometry of the sampler and the diffusion coefficient of formaldehyde. Passive samplers are useful for long-term monitoring and personal exposure assessment.

After sampling, the cartridge is eluted with a solvent, typically acetonitrile, to recover the formaldehyde-DNPH derivative for analysis. hitachi-hightech.com The d3-FA-DNPH internal standard is usually added to the eluate before the final volume is adjusted and the sample is analyzed.

Sample Matrix Preparation and Derivatization Conditions

For matrices other than air, such as water, food, or consumer products, the sample preparation involves extracting the formaldehyde and then carrying out the derivatization reaction.

The derivatization reaction is typically performed in an acidic medium. shimadzu.com A solution of DNPH in a solvent like acetonitrile, often acidified with phosphoric acid, is added to the sample or sample extract. shimadzu.com The reaction mixture is then allowed to stand for a specific period, sometimes with heating, to ensure complete derivatization. For example, a method for analyzing formaldehyde in water involves adding a DNPH solution in acetonitrile and phosphoric acid to the water sample and letting it stand for 20 minutes. shimadzu.com

It is crucial to control the derivatization conditions, such as pH, temperature, and reaction time, to ensure consistent and complete reaction. The d3-FA-DNPH internal standard is typically added to the sample prior to the derivatization step to account for any variations or losses during the entire sample preparation process. Following derivatization, the sample may require a clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances before analysis by GC-MS, LC-MS/MS, or HPLC.

Post-Derivatization Sample Clean-up and Interference Removal Strategies, including Solid Phase Extraction

Following the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a sample clean-up step is crucial to remove interfering substances that can compromise the accuracy of subsequent analyses. A significant source of interference is the excess unreacted DNPH reagent, which is typically used in large amounts to drive the derivatization reaction to completion. jst.go.jp If not removed, this residual DNPH can damage liquid chromatography (LC) columns, clog instrument components, and cause background interference, ultimately impairing detection sensitivity. jst.go.jpresearchgate.net

Solid Phase Extraction (SPE) is a widely adopted and effective strategy for post-derivatization clean-up. jst.go.jp This technique utilizes a solid sorbent, commonly C18 (octadecyl silane), packed into a cartridge. researchgate.net The derivatized sample is passed through the cartridge, where the DNPH derivatives (hydrazones) are retained on the C18 material through hydrophobic interactions. The more polar, unreacted DNPH and other water-soluble interferences can then be washed away. Finally, the purified hydrazones are eluted from the cartridge using an organic solvent like acetonitrile. jst.go.jpresearchgate.net Studies have demonstrated that a well-developed SPE method can remove over 97% of unreacted DNPH while achieving high recovery rates for the target derivatives. jst.go.jp

Other potential interferences, such as ozone, can react with carbonyl compounds and their DNPH derivatives, leading to lower measured results. ca.gov To mitigate this, interferences like ozone are often removed during the sampling stage itself, for instance, by using a pre-filter or denuder impregnated with a substance like potassium iodide. ca.govacs.org

Calibration Strategies and Performance Validation for Quantitative Analysis

The development of robust calibration strategies and the thorough validation of analytical performance are fundamental to ensuring the reliability and accuracy of quantitative methods. When using Formaldehyde 2,4-Dinitrophenylhydrazone-d3 as an internal standard, these steps confirm that the method is fit for its intended purpose.

Principles and Application of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that leverages the use of isotopically labeled internal standards, such as this compound. medchemexpress.comresearchgate.net The principle of IDMS involves adding a known quantity of the deuterated internal standard to the sample prior to any processing or analysis. researchgate.net This "isotope-labeled analogue" behaves chemically and physically almost identically to its non-labeled counterpart (the analyte) throughout the entire analytical procedure, including extraction, clean-up, and instrumental analysis. researchgate.net

During analysis by mass spectrometry, the instrument distinguishes between the native analyte and the heavier, deuterated internal standard based on their mass-to-charge ratio. Quantification is achieved by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. A key advantage of IDMS is its ability to correct for analyte loss at virtually every stage of the process. Since any loss will affect both the analyte and the internal standard proportionally, their ratio remains constant, leading to highly accurate and precise results. researchgate.net

Construction of Calibration Curves and Assessment of Linearity

To establish the relationship between the measured signal and the analyte concentration, a calibration curve is constructed. This is done by preparing a series of calibration standards with varying, known concentrations of the target analyte (e.g., Formaldehyde 2,4-dinitrophenylhydrazone) and a fixed concentration of the internal standard (this compound).

Each standard is analyzed, and the response ratio (peak area of the analyte divided by the peak area of the internal standard) is plotted against the concentration of the analyte. The linearity of the method is a measure of its ability to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically assessed by calculating the correlation coefficient (R²) of the calibration curve, with a value of 0.999 or greater often considered excellent. fishersci.comresearchgate.net Analytical methods for carbonyl-DNPH derivatives frequently demonstrate exceptional linearity over wide concentration ranges. fishersci.comresearchgate.netgrupobiomaster.com

Table 1: Example Calibration Data for Formaldehyde-DNPH Analysis
Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
0.2532,150125,5000.256
0.5065,200126,1000.517
2.50320,800124,9002.568
5.00645,100125,8005.128
10.001,289,500125,20010.300
Correlation Coefficient (R²): 0.9999

Evaluation of Method Precision, Accuracy, and Recovery Rates

Method validation requires a thorough evaluation of precision, accuracy, and recovery to demonstrate reliability.

Precision refers to the degree of agreement among a series of individual measurements made under the same conditions. It is typically expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) is assessed by analyzing replicates on the same day, while inter-day precision (reproducibility) is evaluated over several days. mdpi.com For carbonyl analysis, RSD values are often expected to be below 15%. mdpi.comchromatographyonline.com

Accuracy describes the closeness of the measured result to the true value. It is often determined through recovery studies.

Recovery is assessed by adding a known amount of the analyte (spiking) to a blank sample matrix and analyzing the sample. The percentage of the spiked amount that is detected by the method represents the recovery rate. researchgate.net Good recovery rates, typically between 90% and 110%, indicate that the method accurately measures the analyte in the matrix with minimal interference or loss. researchgate.netnih.govresearchgate.net

Table 2: Example Method Precision and Recovery Data
Spiked Concentration (µg/L)Intra-day Precision (RSD%) (n=10)Inter-day Precision (RSD%) (n=10)Mean Recovery (%)
255.89.598.5
1002.14.3101.2
2501.83.199.7

Determination of Methodological Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Defining the lower limits of a method's performance is critical for its application, particularly for trace analysis.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected and distinguished from the analytical noise. It is often calculated as the concentration that produces a signal-to-noise (S/N) ratio of 3. fishersci.commdpi.com

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is commonly defined at a S/N ratio of 10. ca.govfishersci.commdpi.com

The LOD and LOQ are highly dependent on the analytical instrument and the sample matrix. For the analysis of formaldehyde-DNPH, values can range from the sub-µg/L level using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to higher levels for methods like HPLC with UV detection. mdpi.comnih.govoup.com

Table 3: Typical LOD and LOQ Values for Carbonyl-DNPH Analysis
Analytical TechniqueTypical LODTypical LOQReference
HPLC-UV0.12 - 0.38 mg/L~0.4 - 1.2 mg/L chromatographyonline.com
LC-MS/MS1 - 15 ng/m³ (air)~3 - 45 ng/m³ (air) nih.gov
HPLC-DAD0.3 - 1.0 µg/L (water)~1.0 - 3.3 µg/L (water) nih.gov

Impact of Hydrogen-Deuterium Exchange (HDX) on Quantitative Accuracy

When using deuterated internal standards like this compound, it is essential to consider the potential for Hydrogen-Deuterium Exchange (HDX). HDX is a chemical phenomenon where deuterium (B1214612) atoms on a labeled molecule can exchange with hydrogen atoms from the surrounding environment, such as from water in the sample or the mobile phase. thermofisher.com

If the deuterium atoms on the internal standard are not stable and undergo "back-exchange" with protons, the mass of the standard will change. nih.gov This would cause the mass spectrometer to incorrectly measure the amount of internal standard, leading to a loss of quantitative accuracy. For example, if the deuterated standard loses a deuterium and gains a proton, its signal will decrease, causing a relative increase in the analyte-to-standard ratio and a subsequent overestimation of the native analyte's concentration.

The stability of the deuterium label is paramount. In this compound, the deuterium atoms are typically located on the carbon originating from the formaldehyde molecule. Carbon-deuterium (C-D) bonds are generally very stable under typical analytical conditions. However, protons attached to heteroatoms like nitrogen (e.g., the N-H group in the hydrazone) are known to be labile and can exchange readily. Therefore, the specific isotopic labeling pattern of the standard is critical. Analytical methods employing deuterated standards must be carefully validated to ensure that significant HDX does not occur during sample preparation, storage, or chromatographic analysis, thereby safeguarding the integrity of the quantitative results. nih.gov

Behavioral Characteristics and Performance Considerations in Analytical Systems

Chemical Stability and Investigated Degradation Pathways

The stability of Formaldehyde (B43269) 2,4-dinitrophenylhydrazone-d3, a critical internal standard in analytical chemistry, is paramount for accurate quantification. Its degradation can occur through thermal, photolytic, and acid-catalyzed pathways, each of which has been subject to investigation to ensure the integrity of analytical results.

The thermal behavior of 2,4-dinitrophenylhydrazone (DNPH) derivatives is a crucial consideration for their storage and use in analytical methods involving elevated temperatures, such as gas chromatography. Studies on the parent compound, 2,4-dinitrophenylhydrazine (B122626), provide insight into the potential decomposition pathways of its derivatives.

The thermal decomposition of 2,4-dinitrophenylhydrazine begins at 200.6°C, immediately following its melting point at approximately 198.8°C lew.ro. The process is exothermic and occurs as a composite of at least three distinct, overlapping steps lew.ro. A proposed three-step mechanism for the thermal decomposition of DNPH involves lew.ro:

Intermolecular dehydration.

Cleavage of the N-N-N triazole bond.

Final degradation of the resulting compound into gaseous products and a solid residue.

While this specific pathway is for the underivatized DNPH, the Formaldehyde 2,4-dinitrophenylhydrazone-d3 derivative would be expected to exhibit similar instability in the dinitrophenyl ring structure at high temperatures. The hydrazone linkage itself may also be subject to thermal cleavage. Thermal energy can induce the degradation of polymers and other materials, releasing volatile compounds like formaldehyde, which are then derivatized with DNPH for analysis inchem.org. This underscores the importance of understanding the thermal limits of the resulting hydrazone to prevent its degradation during the analytical process itself. For instance, during the analysis of thermal degradation products from plastics, aldehydes are collected and analyzed as their DNPH derivatives using liquid chromatography inchem.org.

Exposure to ultraviolet (UV) light is a significant factor in the stability of aldehyde-DNPH derivatives. Photolytic processes can induce both isomerization and degradation of the compound. When aldehyde-2,4-dinitrophenylhydrazones are irradiated with UV light, specifically at wavelengths around 364 nm, a decrease in the concentration of the derivative can be observed, following zero-order kinetics nih.gov. This indicates a constant rate of degradation under these conditions.

Direct photolysis is a known degradation pathway for formaldehyde in aqueous solutions when irradiated with UV light scilit.com. While the DNPH moiety alters the chromophoric properties of the molecule, the fundamental susceptibility to photodegradation remains. In environmental samples, sunlight can induce damage to molecules through both direct and indirect photochemical reactions nih.gov. Direct photodamage occurs when the molecule itself absorbs light, while indirect damage can be caused by light absorption by other photosensitizers present in the matrix nih.gov. The rate of photodegradation in environmental waters and on soil surfaces is influenced by the sample matrix, with substances like humic acids potentially reducing degradation rates in water while organic matter can accelerate it on soil researchgate.net. For this compound, exposure to sunlight during sample collection, transport, or storage can lead to degradation and compromise sample integrity.

Furthermore, UV irradiation is a key factor in the E/Z isomerization of hydrazone derivatives, which is discussed in detail in section 5.2.1. This photoisomerization can alter the equilibrium between isomers, further complicating quantitative analysis nih.govresearchgate.net.

This compound is susceptible to degradation in acidic conditions, primarily through hydrolysis. The formation of hydrazones from aldehydes and ketones with 2,4-dinitrophenylhydrazine is typically carried out in a weakly acidic medium, as the reaction requires acid catalysis nih.govlearncbse.in. However, this reaction is reversible, and the resulting hydrazone can be hydrolyzed back to the original aldehyde and DNPH, particularly in the presence of dilute mineral acids and water learncbse.inresearchgate.netnih.gov.

When trace amounts of water are introduced to a solution of a ketone-2,4-dinitrophenylhydrazone in acidified acetonitrile, the concentration of the hydrazone derivative decreases while the concentration of free DNPH increases researchgate.netnih.gov. The rate of this decomposition is dependent on the concentration of the acid catalyst researchgate.netnih.gov. The hydrolysis reaction reaches an equilibrium state involving the carbonyl compound, DNPH, the hydrazone derivative, and water researchgate.netnih.gov.

Equilibrium Reaction of Acid-Catalyzed Hydrolysis [Hydrazone] + [H₂O] ⇌ [Carbonyl] + [DNPH]

The equilibrium constants for ketone-2,4-dinitrophenylhydrazones range from 0.74 x 10⁻⁴ to 5.9 x 10⁻⁴, indicating that the equilibrium favors the formation of the hydrazone, but that hydrolysis can still be significant researchgate.netnih.gov. This instability in acidic media is a critical factor to control in analytical methods to prevent the loss of the analyte and ensure accurate quantification d-nb.info. To mitigate this, it is recommended to use only the minimum necessary concentration of catalytic acid and to analyze samples and standards under identical, controlled conditions researchgate.netnih.gov.

Stereoisomerism and Chromatographic Resolution

Stereoisomerism is a significant phenomenon in the analysis of carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine. The formation of geometric isomers can lead to considerable challenges in chromatographic separation and quantification researchgate.netnih.gov.

The carbon-nitrogen double bond (C=N) in hydrazones restricts free rotation, leading to the potential for geometric isomerism, specifically E/Z (or syn/anti) isomerism researchgate.netnih.govmdpi.com. While Formaldehyde 2,4-dinitrophenylhydrazone is a symmetric molecule and does not exhibit E/Z isomerism, the analysis of samples containing other aldehydes or asymmetric ketones alongside formaldehyde makes understanding this phenomenon essential researchgate.net.

Purified aldehyde or ketone-DNPH derivatives typically consist of a single isomer, usually the more stable E-isomer nih.govresearchgate.netresearchgate.netnih.gov. However, in the presence of an acid catalyst or upon exposure to UV light, isomerization occurs, leading to an equilibrium mixture of both E and Z isomers nih.govresearchgate.netresearchgate.netnih.gov. This acid-catalyzed isomerization is influenced by both steric and polar effects rsc.org. The process can proceed through different mechanisms, including rotation around the C=N bond or tautomerization followed by rotation around a C-N single bond nih.gov.

The ratio of the isomers at equilibrium depends on the specific aldehyde or ketone and the analytical conditions, such as the solvent and acid concentration researchgate.netresearchgate.net. For example, in phosphoric acid solutions, acetaldehyde- and propanal-2,4-dinitrophenylhydrazone reach equilibrium Z/E isomer ratios of 0.32 and 0.14, respectively nih.govresearchgate.net. UV irradiation can shift this equilibrium, increasing the proportion of the Z-isomer nih.govresearchgate.net.

Equilibrium Z/E Isomer Ratios of Aldehyde-DNPH Derivatives
CompoundConditionEquilibrium Z/E RatioReference
Acetaldehyde-2,4-dinitrophenylhydrazone0.02-0.2% Phosphoric Acid0.32 nih.govresearchgate.net
Acetaldehyde-2,4-dinitrophenylhydrazoneUV Irradiation (364 nm)0.55 nih.govresearchgate.net
Propanal-2,4-dinitrophenylhydrazone0.02-0.2% Phosphoric Acid0.14 nih.govresearchgate.net
Propanal-2,4-dinitrophenylhydrazoneUV Irradiation (364 nm)0.33 nih.govresearchgate.net
2-Butanone-2,4-dinitrophenylhydrazoneAcid Catalysis0.20 researchgate.netnih.gov
2-Pentanone-2,4-dinitrophenylhydrazoneAcid Catalysis0.21 researchgate.netnih.gov
2-Hexanone-2,4-dinitrophenylhydrazoneAcid Catalysis0.22 researchgate.netnih.gov

The presence of E/Z isomers presents a significant challenge for quantitative analysis using chromatographic methods like HPLC nih.gov. The isomers often exhibit similar chromatographic behavior, which can result in incomplete separation or co-elution, complicating peak identification and integration nih.gov. This can lead to underestimation of the total carbonyl concentration if peaks are not properly resolved and integrated researchgate.net.

A further complication arises from the different spectral properties of the E and Z isomers. The absorption maximum wavelengths (λmax) for Z-isomers are typically shifted towards shorter wavelengths by 5-8 nm compared to their corresponding E-isomers nih.govresearchgate.net.

Spectral Characteristics of E/Z Isomers of DNPH Derivatives
Isomer TypeSpectral PropertyObservationReference
Z-IsomerAbsorption Maximum (λmax)Shifted to shorter wavelengths by 5-8 nm compared to E-Isomer nih.govresearchgate.net
E-Isomer vs. Z-IsomerUV SpectraClose but not identical nih.gov

If HPLC analysis is performed using a single-wavelength UV detector set to the λmax of the E-isomer, the response for the Z-isomer will be lower, introducing a negative bias into the quantitative results researchgate.net. The use of a diode array detector (DAD) can help mitigate this by allowing for the examination of entire spectra, but careful integration is still required researchgate.net.

To ensure accurate and reproducible results, a common analytical strategy is to force the isomerization to a consistent equilibrium in both the samples and the calibration standards. This is typically achieved by adding a controlled amount of acid, such as phosphoric acid, to all solutions and allowing them to stand for a sufficient period to reach equilibrium before analysis nih.govresearchgate.netnih.gov. By ensuring a stable and identical Z/E ratio across all samples and standards, the systematic error caused by isomerism can be effectively managed nih.govnih.gov.

Matrix Effects and Potential Interferences in Complex Samples

The accurate quantification of Formaldehyde-d3 2,4-dinitrophenylhydrazone (Formaldehyde-d3-DNPH) in complex analytical systems is contingent on understanding and mitigating the influence of the sample matrix. Matrix effects, which arise from the co-elution of other compounds that can enhance or suppress the analyte signal, and direct interferences from compounds that react with the derivatizing agent or are chromatographically unresolved from the target analyte, are significant performance considerations. The use of a deuterated internal standard like Formaldehyde-d3-DNPH is a primary strategy to compensate for such effects, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis, as it is expected to behave nearly identically to the non-labeled analyte during sample preparation, chromatography, and ionization. chromatographyonline.combris.ac.ukresearchgate.netlcms.cz However, the correction is only effective if the analyte and the standard co-elute perfectly and experience the same degree of matrix effect. chromatographyonline.combris.ac.uk

Chemical Interferences in Air Sampling

When analyzing air samples, several atmospheric components are known to interfere with the 2,4-dinitrophenylhydrazine (DNPH) derivatization method.

Ozone (O₃): Ozone is a significant interferent, reacting with both the DNPH reagent coated on the sampling cartridge and the formed hydrazone derivatives, leading to a negative bias in the results. acs.orgepa.gov The extent of this interference is dependent on the concentrations of both ozone and the target carbonyl compounds. epa.gov For instance, in environments with 5 ppb of formaldehyde and 120 ppb of ozone, the negative interference can exceed 50% when using silica (B1680970) gel-based cartridges. acs.org While the use of ozone scrubbers or denuders, often containing potassium iodide (KI), can mitigate this issue, their effectiveness can be dependent on humidity levels. acs.org Conversely, on C18 cartridges, ozone has been observed to cause a positive interference. acs.org

Nitrogen Oxides (NOx): Nitrogen dioxide (NO₂) can react with DNPH, although the resulting product may not directly interfere with the chromatographic peak of Formaldehyde-DNPH. whiterose.ac.uk Nitric oxide (NO) has been suggested to compete with formaldehyde for the active sites on the sampling medium, which could potentially affect the trapping efficiency. whiterose.ac.uk

Other Carbonyl Compounds: A primary source of interference is the presence of other aldehydes and ketones in the sample matrix. scioninstruments.comhitachi-hightech.com Since DNPH reacts with most carbonyls, a complex mixture of hydrazones is often formed. fishersci.comthermofisher.com This necessitates a robust chromatographic separation to resolve the Formaldehyde-d3-DNPH peak from other derivatives, such as those of acetaldehyde or acetone. lcms.czjasco-global.com

The following table summarizes common interferences encountered during the analysis of formaldehyde-DNPH in air samples.

InterferentType of MatrixNature of InterferenceMethod of Mitigation
Ozone (O₃)AirNegative bias on silica gel cartridges due to degradation of DNPH and the hydrazone. acs.orgepa.gov Positive bias on C18 cartridges. acs.orgUse of an ozone scrubber/denuder (e.g., KI-coated). acs.org
Nitrogen Oxides (NOx)AirNO₂ reacts with DNPH. whiterose.ac.uk NO may compete for sampling sites. whiterose.ac.ukChromatographic separation of reaction products.
Other Aldehydes and KetonesAir, Water, Biological fluidsCo-reaction with DNPH leading to multiple derivatives that may co-elute. scioninstruments.comhitachi-hightech.comHigh-resolution chromatographic separation (e.g., HPLC, UHPLC). fishersci.comthermofisher.com
DNPH Reagent ImpuritiesReagentContamination with formaldehyde or acetone can lead to artificially high readings. epa.govRecrystallization of the DNPH reagent before use. epa.govthermofisher.com

Matrix Effects in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS based methods, matrix effects primarily manifest as ion suppression or enhancement during the ionization process in the mass spectrometer's source. nih.gov This is caused by co-eluting matrix components that affect the efficiency of droplet formation and desolvation, or compete for ionization. Electrospray ionization (ESI) is particularly susceptible to these effects. nih.gov

The use of a stable isotope-labeled (SIL) internal standard, such as Formaldehyde-d3-DNPH, is the preferred method to correct for these matrix effects. chromatographyonline.comresearchgate.net The underlying principle is that the SIL internal standard will experience the same degree of ion suppression or enhancement as the native analyte, thus maintaining a constant analyte-to-internal standard response ratio. bris.ac.uk

However, there are considerations for the effective use of deuterated standards:

Chromatographic Co-elution: It is crucial that the deuterated standard and the native analyte co-elute completely for accurate correction. chromatographyonline.combris.ac.uk A deuterium (B1214612) isotope effect can sometimes lead to a slight difference in retention times, particularly in reversed-phase chromatography. If the matrix effect is not uniform across the entire peak width, this slight separation can lead to differential matrix effects and compromise quantification. researchgate.net

Hydrogen-Deuterium Exchange: In aqueous matrices, there is a potential for deuterium atoms to exchange with protons from the solvent, which would alter the isotopic purity of the standard and lead to inaccurate results. The stability of the deuterium label on Formaldehyde-d3-DNPH under various sample preparation and storage conditions should be verified.

The table below presents findings from a study on the recovery of formaldehyde-DNPH in tap water, illustrating the matrix effect in a real-world sample.

CompoundSpiked Concentration (mg/L)Recovery in Tap Water (%)Reference
Formaldehyde-2,4-DNPH0.08102.4 jasco-global.com
Formaldehyde-2,4-DNPH0.008114.4 jasco-global.com
Acetaldehyde-2,4-DNPH0.08104.2 jasco-global.com
Acetaldehyde-2,4-DNPH0.008106.1 jasco-global.com

This table demonstrates good recovery for formaldehyde-DNPH and acetaldehyde-DNPH in tap water, suggesting that matrix effects in this specific sample type can be well-managed, likely through the use of an appropriate internal standard and optimized sample preparation.

Applications Across Diverse Scientific and Environmental Domains

Environmental Monitoring and Atmospheric Chemistry

The derivatizing agent 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to trap and measure formaldehyde (B43269) and other carbonyl compounds in various environmental samples. researchgate.netnih.gov The reaction between formaldehyde and DNPH forms a stable derivative, formaldehyde 2,4-dinitrophenylhydrazone, which can be readily analyzed. researchgate.netresearchgate.net The use of the deuterated form, Formaldehyde 2,4-dinitrophenylhydrazone-d3, as an internal standard significantly enhances the accuracy and reliability of these measurements.

Indoor Air Quality Assessment and Emissions from Building Materials

Indoor air quality is a significant concern, as various building materials and consumer products can release formaldehyde. waters.com Sources of formaldehyde in residential buildings include plywood, particleboard, insulation, and combustion appliances. waters.com To assess indoor air quality, monitoring methods often employ sorbent tubes or filters coated with DNPH to collect air samples. nih.govnih.gov

The use of this compound as an internal standard in these analyses allows for precise quantification of formaldehyde levels, which is critical for evaluating potential health risks and ensuring compliance with safety guidelines. nih.govqima.com Studies have investigated formaldehyde emissions from a range of materials, including:

Urea-formaldehyde (UF) and phenol-formaldehyde (PF) wood products ca.gov

Coated UF wood products ca.gov

Decorative laminates ca.gov

Permanent press fabrics ca.gov

Fiberglass insulation ca.gov

Paper goods ca.gov

Paints and acid-cured coatings ca.gov

Research has shown that bare urea-formaldehyde wood products tend to have the highest formaldehyde emissions among dry products. ca.gov The application of coatings can reduce these emissions. ca.gov Furthermore, a study on an acid-cured floor finish demonstrated high formaldehyde emissions. ca.gov

Table 1: Formaldehyde Emission Rates from Various Building Materials and Consumer Products

Product CategoryFormaldehyde Emission Rate Range (µg/m²/hr)
Bare UF Wood ProductsHigh (can exceed 1,000)
New Permanent Press FabricsModerate to High
Coated UF ProductsLower than bare UF products
Bare PF ProductsLower than bare UF products
InsulationLow
Decorative LaminatesLow
Paper GoodsNo significant emissions

This table is a summary of findings from a study on indoor residential sources and is intended to be illustrative. ca.gov

Ambient Air Formaldehyde Monitoring and Source Apportionment

Formaldehyde is a key component in atmospheric chemistry, acting as both a product of the oxidation of volatile organic compounds (VOCs) and a precursor to the formation of other pollutants like ozone. waters.comcopernicus.org Its sources in ambient air are varied and include direct emissions from combustion processes and secondary formation from photochemical reactions. nih.govnasa.gov

Accurate monitoring of ambient formaldehyde concentrations is essential for understanding atmospheric processes and for regulatory purposes. waters.comepa.gov Methods based on DNPH derivatization followed by High-Performance Liquid Chromatography (HPLC) are standard for this purpose. waters.comepa.gov The use of this compound as an internal standard is critical for achieving the low detection limits required for ambient air analysis. waters.com

Analysis in Aqueous and Soil Matrices

Formaldehyde can be present as a contaminant in various aqueous environments, including tap water, rainwater, and industrial wastewater, as well as in soil. researchgate.netresearchgate.netnih.gov The analytical approach for these matrices often involves derivatization with DNPH, followed by extraction and analysis, typically using HPLC. researchgate.netnih.gov

The complexity of these environmental samples makes the use of an isotope-labeled internal standard like this compound particularly advantageous. It helps to correct for matrix effects and variations in extraction efficiency, ensuring accurate quantification. researchgate.net Research has demonstrated the successful application of DNPH-based methods for determining formaldehyde in diverse aqueous samples, including tap water, river water, and fruit juice, with good recovery rates. nih.gov

Food Science and Consumer Product Analysis

Formaldehyde can be found in a variety of foods and consumer products, either as a naturally occurring compound, a result of processing, or through migration from packaging materials. core.ac.uk Its presence is also a concern in products like textiles and cosmetics. cottoninc.comnih.gov

Formaldehyde Quantification in Food Simulants and Aquatic Products

The determination of formaldehyde in food is important for ensuring food safety. core.ac.uk It has been used as a preservative and can be found in products like maple syrup and certain aquatic products. core.ac.uknih.gov Analytical methods often rely on derivatization with DNPH to form a stable compound that can be quantified. researchgate.netnih.gov

The use of this compound in isotope dilution mass spectrometry provides a high level of accuracy for quantifying formaldehyde in complex food matrices. nih.gov This is crucial for enforcing regulatory limits and for quality control in the food industry. For example, methods have been developed for the analysis of formaldehyde in maple syrup and fish flesh. nih.govnih.gov

Emissions from Various Consumer Goods and Industrial Products

Formaldehyde is utilized in the manufacturing of a wide range of consumer and industrial products, including textiles, to which it imparts properties like wrinkle resistance. cottoninc.comgao.govgao.gov However, residual formaldehyde can be released from these products over time. cottoninc.comqima.com

Standardized testing methods, such as those defined by ISO 14184, are used to measure the amount of formaldehyde released from textiles. qima.comeuropa.eu These methods often involve extracting the formaldehyde from the fabric and then quantifying it using techniques like spectrophotometry or chromatography after derivatization. qima.com The use of this compound as an internal standard in these analyses ensures the accuracy of the results, which is vital for consumer safety and regulatory compliance. europa.eu

Table 2: Formaldehyde Release Limits in Textiles (Examples)

Standard/LabelProduct CategoryFormaldehyde Limit (mg/kg)
EcolabelTextiles in direct contact with skin30
EcolabelTextiles not in direct contact with skin300
Oeko-Tex Standard 100Textiles for babies (up to 2 years)20
Oeko-Tex Standard 100Textiles in direct contact with skin75
Oeko-Tex Standard 100Textiles not in direct contact with skin300

This table provides examples of limits from different standards and is for illustrative purposes. europa.eu

A European survey on formaldehyde release from textiles found that a percentage of analyzed garments exceeded the Ecolabel limit of 30 mg/kg. europa.eu The study also noted that pure cotton and wool blends seemed to release more formaldehyde than other cotton blend fabrics. europa.eu

Industrial Hygiene and Workplace Exposure Assessment

The monitoring of formaldehyde in workplace environments is a critical aspect of industrial hygiene, driven by its classification as a probable human carcinogen and its widespread use in manufacturing and other industries. ishn.com The accurate assessment of worker exposure is essential for ensuring compliance with regulatory standards set by bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). ishn.com this compound plays a crucial, though indirect, role in this field as a component of the analytical reference standards used to quantify formaldehyde concentrations with high precision.

The primary method for assessing formaldehyde exposure involves drawing a known volume of air through a sorbent tube, most commonly one packed with silica (B1680970) gel coated with 2,4-dinitrophenylhydrazine (DNPH). lcslaboratory.comsgsgalson.com As air passes through the tube, airborne formaldehyde reacts with the DNPH to form a stable, non-volatile derivative, Formaldehyde 2,4-dinitrophenylhydrazone. lcslaboratory.comwaters.com This process effectively traps the formaldehyde for subsequent laboratory analysis. This technique is central to established methodologies like NIOSH Method 2016, which is considered a highly reliable and precise approach for measuring formaldehyde in the air. lcslaboratory.com

These methods are versatile and can be used for both personal and area monitoring:

Personal Samples: A lightweight sampling pump is worn by a worker to collect air from their breathing zone, providing a measure of direct exposure. lcslaboratory.com

Stationary Samples: Samplers are placed in specific areas to measure the ambient concentration of formaldehyde related to particular processes or locations within a facility. lcslaboratory.com

The collected samples are then analyzed in a laboratory, typically using high-performance liquid chromatography (HPLC) with a UV detector. ishn.comlcslaboratory.com It is in this analytical stage that this compound is indispensable. It serves as an internal standard. By adding a known quantity of the deuterated (d3) standard to the sample extract, analysts can correct for any potential loss of the target analyte during sample preparation and analysis. This isotope dilution technique significantly enhances the accuracy and reliability of the quantification, which is vital for determining compliance with strict occupational exposure limits (OELs).

Regulatory bodies have established specific exposure limits for formaldehyde to protect worker health. These limits are often expressed as a Time-Weighted Average (TWA) over an 8-hour shift and a Short-Term Exposure Limit (STEL) for a 15-minute period. ishn.comivc.edu The use of DNPH-based sampling methods allows for the assessment of both TWA and STEL exposures. cdc.govwikisource.org

Occupational Exposure Limits for Formaldehyde

Regulatory BodyExposure Limit TypeValue
OSHA 8-hour TWA0.75 ppm
15-minute STEL2 ppm
NIOSH TWA0.016 ppm
Ceiling0.1 ppm
ACGIH Ceiling0.3 ppm

Source: ishn.comwikisource.org

Contributions to Methodological Advancements in Trace Analysis

The use of this compound as an internal standard represents a significant contribution to methodological advancements in the trace analysis of formaldehyde and other carbonyl compounds. Its primary impact lies in enhancing the accuracy, precision, and reliability of chromatographic methods, particularly when dealing with low concentrations found in environmental and occupational settings.

The derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone is a well-established technique that overcomes the challenges of analyzing the highly volatile and reactive native formaldehyde. waters.comhitachi-hightech.com This derivative can be readily analyzed by HPLC with UV detection. lcslaboratory.comhitachi-hightech.com The introduction of an isotope-labeled internal standard, such as the d3-variant, elevates this method to a higher standard of analytical rigor.

Here’s how it advances the methodology:

Correction for Analytical Variability: In trace analysis, even minor variations in sample preparation (e.g., extraction, concentration) and instrument performance (e.g., injection volume) can lead to significant errors. Because the deuterated standard is chemically identical to the target analyte (the non-labeled hydrazone), it behaves in the same way throughout the analytical process. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the known amount of the added standard, a highly accurate quantification can be achieved.

Improved Detection and Quantitation Limits: The NIOSH 2016 method, which utilizes DNPH-coated silica gel tubes, offers superior detection limits and lower background interference compared to older methods that used different sorbents or impinger-based sampling. sgsgalson.com The stability of the DNPH derivative and the precision afforded by using an isotope-labeled internal standard contribute to achieving the low detection limits necessary for modern exposure standards, with an estimated limit of detection (LOD) of 0.07 µg per sample for the NIOSH 2016 method. sgsgalson.comwikisource.org

Enhanced Specificity in Complex Matrices: Workplace air or environmental samples can contain numerous other compounds, including other aldehydes and ketones that also react with DNPH. cdc.govnih.gov While HPLC separates these different derivatives, the use of a mass spectrometry (MS) detector coupled with HPLC provides even greater specificity. In HPLC-MS, the detector can distinguish between the unlabeled formaldehyde derivative and the d3-labeled internal standard based on their slight mass difference, virtually eliminating interferences and confirming the identity of the analyte with high confidence.

The development of methods like NIOSH 2016, which are underpinned by the principles of derivatization and the availability of stable isotope-labeled standards like this compound, has been a crucial step forward. sgsgalson.comcdc.gov It has allowed for more robust and defensible data in industrial hygiene, environmental monitoring, and research, ensuring that assessments of formaldehyde exposure are based on the most accurate analytical science available. nih.gov

Analytical Method Details (NIOSH 2016)

ParameterSpecification
Analyte Formaldehyde 2,4-dinitrophenylhydrazone
Technique High-Performance Liquid Chromatography (HPLC) with UV Detection
Working Range 0.015 to 2.5 mg/m³ for a 15-L sample
Estimated LOD 0.07 µg per sample
Overall Precision (ÖrT) 0.057
Bias +4.4%
Sample Stability Stable for at least 34 days at 5 °C

Source: cdc.govwikisource.org

Q & A

Q. Table 1: Derivatization Parameters for Selective Formaldehyde Detection

ParameterOptimal ConditionEffect on SelectivityReference
pH1.5–2.0Suppresses acetaldehyde-DNPH
Temperature25°CBalances speed and specificity
Reaction Time60 minutesLimits interference

What isotopic effects arise when using this compound in quantitative assays?

Advanced Research Question
Deuterium labeling introduces minor isotopic effects that require calibration:

  • Retention Time Shift: The d3 derivative may elute slightly earlier than the non-deuterated analog due to reduced hydrophobicity. Adjust LC gradients to ensure co-elution .
  • Ionization Efficiency: Deuterated compounds exhibit ~5% lower ionization efficiency in electrospray ionization (ESI) sources. Pre-calibrate response factors using standard curves .

Q. Table 2: Isotopic Purity and Analytical Performance

PropertyValueReference
Deuterium Enrichment≥98 atom % D
Purity (HPLC)≥99%
Storage Stability2 years at –20°C

How should researchers validate methods involving this compound to ensure regulatory compliance?

Advanced Research Question
Method validation must address:

  • Linearity: Test over 3–4 orders of magnitude (e.g., 0.1–100 ng/mL) with R² ≥ 0.995 .
  • Recovery: Spike deuterated standard into matrices (e.g., air, biological fluids) and confirm 85–115% recovery .
  • Limit of Detection (LOD): Achieve ≤0.05 ng/mL via signal-to-noise (S/N) ≥ 3 .

What safety protocols are critical when handling DNPH and its deuterated derivatives?

Basic Research Question
DNPH is toxic and explosive in dry form. Key precautions:

  • Storage: Keep DNPH and its derivatives in sealed containers at –20°C, away from oxidizers .
  • Waste Disposal: Neutralize residual DNPH with 10% sodium bicarbonate before disposal .

How can contradictory data from DNPH-based assays be resolved?

Advanced Research Question
Contradictions often stem from:

  • Matrix Effects: Use matrix-matched calibration and standard additions to correct for suppression/enhancement .
  • Degradation: Verify hydrazone stability under analysis conditions (e.g., light exposure degrades derivatives; use amber vials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.